2-(Diethylamino)butanoic acid
Overview
Description
2-(Diethylamino)butanoic acid is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.226 Da . It is also known as this compound ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoic acid backbone with a diethylamino group attached to the second carbon atom . The IUPAC Standard InChI is InChI=1S/C10H21NO2/c1-5-9 (10 (12)13-8-4)11 (6-2)7-3/h9H,5-8H2,1-4H3 .Scientific Research Applications
CO2 Absorption Studies
- Carbon Dioxide Capture : 2-(Diethylamino)butanoic acid has been investigated for its potential in CO2 capture. Studies have compared its absorption efficiency against other amines and found it promising for CO2 capture due to its relatively high CO2 absorption flux, especially at higher CO2 partial pressures (Masoumi, Keshavarz, & Rastgoo, 2014); (Cao, Gao, Ling, Huang, & Liang, 2020).
Material Science and Chemistry
Polymer Science : This compound has been used in synthesizing nanoparticles, showing potential in drug delivery systems. Alginic acid-poly(2-(diethylamino)ethyl methacrylate) nanoparticles, for instance, were prepared using this compound, demonstrating its utility in creating biocompatible and functional materials for potential biomedical applications (Guo, Zhang, Jiang, Cao, Ding, & Jiang, 2007).
Chemical Synthesis : It has been used in the synthesis of various chemical compounds and derivatives, indicating its versatility in chemical reactions and potential applications in creating novel compounds (Zakharychev, Golubtsova, & Kovalenko, 1999).
Pharmaceutical Research
Neurotropic Activity : A derivative of this compound was studied for its neurotropic activity, specifically in the context of experimental cerebral ischemia. This indicates potential applications in neurological research and therapy (Titovich, Sysoev, Bolotova, & Okovity, 2017).
Drug Delivery Systems : Its derivatives have been explored in drug delivery, particularly for pH and thermo-responsive drug delivery systems, which could be significant in targeted drug therapies (Iatridi, Mattheolabakis, Avgoustakis, & Tsitsilianis, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target amino acid transporters such as asct2 (slc1a5) .
Mode of Action
It’s known that carboxylic acids, which include 2-(diethylamino)butanoic acid, can undergo reactions such as reduction and hydrolysis . In these reactions, the carboxylic acid can be converted to alcohols or undergo a reaction with water to form a carboxylic acid and an alcohol .
Biochemical Pathways
Related compounds like butanoic acid are involved in various metabolic pathways, including butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption .
Pharmacokinetics
A related compound, 4-((l-valyl)oxy)butanoic acid, has been studied in pharmaceutical compositions, suggesting potential bioavailability .
Result of Action
The hydrolysis of similar ester compounds can result in the formation of a carboxylic acid and an alcohol .
Properties
IUPAC Name |
2-(diethylamino)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-7(8(10)11)9(5-2)6-3/h7H,4-6H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZZJKVGEJBSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.